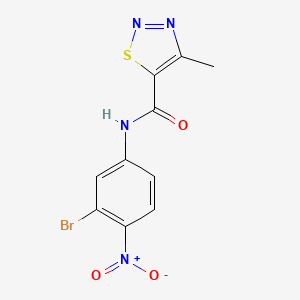![molecular formula C15H16N2O2 B2580868 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile CAS No. 2411263-74-4](/img/structure/B2580868.png)
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential application in various fields. This compound is also known as OPC-14523 and is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways.
作用机制
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is a potent and selective inhibitor of PDE10A. PDE10A is an enzyme that hydrolyzes cAMP and cGMP, two important intracellular signaling molecules. Inhibition of PDE10A by 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile leads to an increase in the levels of cAMP and cGMP, which in turn activate downstream signaling pathways that regulate motor function, reward, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile have been extensively studied in preclinical models. Inhibition of PDE10A by this compound has been shown to improve motor function and cognitive performance in several animal models of neurological disorders. Additionally, 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and function.
实验室实验的优点和局限性
One of the major advantages of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile is its high selectivity for PDE10A. This compound has minimal off-target effects and does not interact with other PDE isoforms. Additionally, this compound has good pharmacokinetic properties and can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile. One of the most promising directions is the clinical evaluation of this compound in patients with neurological disorders. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of schizophrenia, Huntington's disease, and Parkinson's disease. Additionally, there is a need for the development of more efficient synthesis methods for this compound, as well as the identification of novel analogs with improved pharmacokinetic properties and selectivity for PDE10A. Overall, the research on 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile holds significant promise for the treatment of neurological disorders and is an exciting area of research for the scientific community.
合成方法
The synthesis of 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile involves several steps. The first step involves the reaction of 4-bromobenzonitrile with 1-(2-hydroxyethyl)piperidine to form 4-(1-piperidinyl)benzonitrile. The second step involves the reaction of 4-(1-piperidinyl)benzonitrile with epichlorohydrin to form 4-[1-(oxirane-2-carbonyl)piperidin-4-yl]benzonitrile. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile has been extensively studied for its potential application in various fields. One of the most promising applications of this compound is in the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. PDE10A is highly expressed in the striatum, a brain region that is involved in the regulation of motor function, reward, and cognition. Inhibition of PDE10A by 4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, leading to improved motor function and cognitive performance.
属性
IUPAC Name |
4-[1-(oxirane-2-carbonyl)piperidin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-9-11-1-3-12(4-2-11)13-5-7-17(8-6-13)15(18)14-10-19-14/h1-4,13-14H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGWJRQDXNJFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C#N)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(Oxirane-2-carbonyl)piperidin-4-yl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

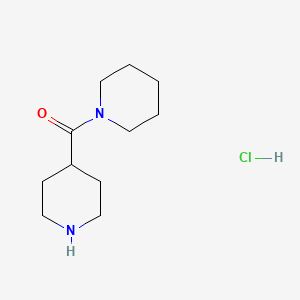
![Ethyl 5-isobutyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580789.png)
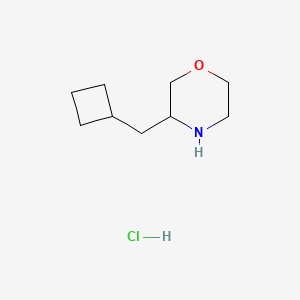
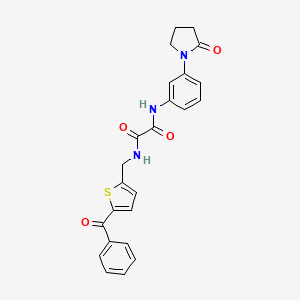

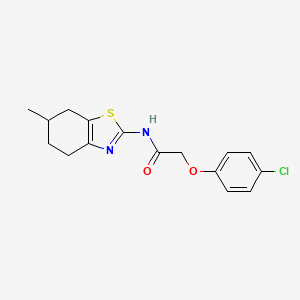
![Methyl {[2-(3-chlorophenyl)-6-({[(2,4-difluorophenyl)amino]carbonyl}amino)quinolin-4-yl]oxy}acetate](/img/structure/B2580795.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2580796.png)
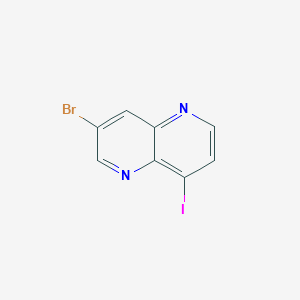
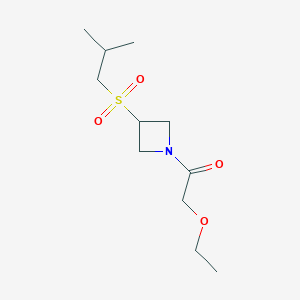
![4-[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2580801.png)

![5,5,7,7-Tetramethyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580807.png)
